molecular formula C19H23ClN2O2S B2925225 1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide CAS No. 954001-18-4

1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Cat. No.: B2925225
CAS No.: 954001-18-4
M. Wt: 378.92
InChI Key: NZYRNKMLVRCUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide is a chemical compound of significant interest in early-stage pharmacological research, particularly in the field of neuroscience. This research-grade compound features a methanesulfonamide group linked to a 2-chlorophenyl ring and a phenethyl chain substituted with a pyrrolidine moiety. The structural class of N-substituted sulfonamide derivatives has been investigated for their potential to modulate central nervous system (CNS) targets . Similar sulfonamide derivatives have been described in patent literature as potentiators of glutamate receptors, suggesting a potential research application for exploring neurological and psychiatric conditions . Furthermore, the pyrrolidine ring is a common pharmacophore found in compounds that interact with various ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and voltage-gated channels . Researchers may find this compound useful as a building block or reference standard in the design and synthesis of multi-target ligands for the study of complex disorders like epilepsy and neuropathic pain . Its molecular structure offers a framework for investigating structure-activity relationships in medicinal chemistry programs. Please Note: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c20-19-6-2-1-5-17(19)15-25(23,24)21-12-11-16-7-9-18(10-8-16)22-13-3-4-14-22/h1-2,5-10,21H,3-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYRNKMLVRCUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Name: 1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide
Molecular Formula: C17_{17}H20_{20}ClN1_{1}O2_{2}S1_{1}
Molecular Weight: Approximately 335.87 g/mol

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antiviral, and antitumor effects.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for nucleic acid production. The presence of the chlorophenyl and pyrrolidine moieties in this compound may enhance its binding affinity to bacterial enzymes involved in folate metabolism.

Analgesic and Anti-inflammatory Effects

Compounds with similar structures have been studied for their analgesic and anti-inflammatory properties. The pyrrolidine ring can contribute to central nervous system activity, potentially leading to pain relief. Research has shown that modifications in the phenethyl structure can significantly affect the potency and selectivity of analgesic effects.

Case Studies and Research Findings

  • Study on Sulfonamide Derivatives : A study investigated various sulfonamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. It was found that modifications in the aromatic ring significantly influenced their efficacy. Compounds with electron-withdrawing groups, such as chlorine, exhibited enhanced activity against specific bacterial strains.
  • Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives has indicated that they can exhibit neuroprotective effects and potential in treating neurodegenerative diseases. The introduction of a phenethyl group may enhance these effects by improving lipophilicity and enabling better blood-brain barrier penetration.
  • Anti-cancer Activity : Some sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with a similar structure were tested against various cancer cell lines, demonstrating cytotoxicity through apoptosis induction.

Table of Biological Activities

Activity Type Description Reference
AntibacterialInhibition of bacterial growth via folate synthesis interference
AnalgesicPotential pain relief through CNS activity
Anti-inflammatoryReduction of inflammation markers in vitro
Anti-cancerInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of methanesulfonamides with aromatic and heterocyclic substituents. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Methanesulfonamide 2-Chlorophenyl, 4-(pyrrolidin-1-yl)phenethyl 378.9 Pyrrolidine ring, sulfonamide linker
Compound 19 () Piperazine 2-Chlorophenyl, dihydroindenyl-phenethyl ~480 (estimated) Piperazine core, dihydroindenyl group
C2BA-4 () Benzimidazole 2-Chlorophenyl, phenethyl-benzimidazole ~450 (estimated) Benzimidazole core, PXR agonist activity
Compound in Oxadiazole-sulfonamide 4-Chlorophenyl, styrenesulfonyl ~450 (estimated) Bis-heterocyclic, antimicrobial activity
Compound Methanesulfonamide 4-Fluorophenyl, thiophene-cyclopropylmethyl 325.4 Fluorophenyl, thiophene hybrid

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrrolidine substituent distinguishes it from piperazine (Compound 19), benzimidazole (C2BA-4), and oxadiazole () analogs. Pyrrolidine’s five-membered ring may enhance conformational flexibility compared to six-membered piperidine/piperazine systems .
  • Aromatic Substitution: The 2-chlorophenyl group in the target contrasts with 4-fluorophenyl () and 4-chlorophenyl () moieties.
  • Sulfonamide Linker : All analogs share a sulfonamide bridge, critical for hydrogen bonding and solubility. However, the linker’s connectivity (e.g., phenethyl in the target vs. benzimidazole in C2BA-4) modulates pharmacokinetic properties .

Implications :

  • Lower yields (e.g., 43% for Compound 19) suggest synthetic challenges in introducing bulky substituents like dihydroindenyl or pyrrolidine groups.

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